molecular formula C15H15NO2 B572959 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol CAS No. 1261921-61-2

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B572959
CAS No.: 1261921-61-2
M. Wt: 241.29
InChI Key: VCUASWZYBCNILL-UHFFFAOYSA-N
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Description

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is an organic compound with the molecular formula C15H15NO2 It is known for its unique structure, which includes a phenol group and a dimethylaminocarbonyl group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a suitable phenol derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the dimethylaminocarbonyl group can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups and its biphenyl backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)12-9-7-11(8-10-12)13-5-3-4-6-14(13)17/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUASWZYBCNILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683571
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-61-2
Record name 2'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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